

A Comparative Guide to Nazartinib's Activity on Less Common EGFR Mutations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Nazartinib** (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its activity against less common EGFR mutations. The data presented herein is intended to offer an objective overview for researchers and drug development professionals, facilitating informed decisions in the landscape of targeted cancer therapies.

Introduction to Nazartinib

Nazartinib is an investigational, irreversible, third-generation EGFR-TKI designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form of the receptor.[1][2] This selectivity is intended to reduce the toxicities associated with the inhibition of WT EGFR, a common limitation of earlier-generation TKIs.[3] **Nazartinib** has shown potent inhibitory activity against the common activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] This guide focuses on its efficacy against less common EGFR mutations, a growing area of clinical interest.

Comparative Analysis of Preclinical Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of **Nazartinib** and other EGFR-TKIs against various cell lines engineered to express less common EGFR mutations. This data provides a quantitative comparison of their potency.

Table 1: Inhibitory Activity (IC50, nM) Against Major Uncommon EGFR Mutations

EGFR Mutation	Nazartinib	Osimertinib	Afatinib
G719S	~100	~100	Lowest IC50
L861Q	~100	~100	Lowest IC50
S768I	Data Not Available	38	100% ORR*
G719S + T790M	~100	~100	-
L861Q + T790M	~100	~100	-

*Data from a post-hoc analysis of clinical trials (LUX-Lung 2, 3, and 6) showing objective response rate, not a direct IC50 value.[\[6\]](#)

- Data not available in the reviewed literature. Source:[\[5\]](#)[\[6\]](#)[\[7\]](#)

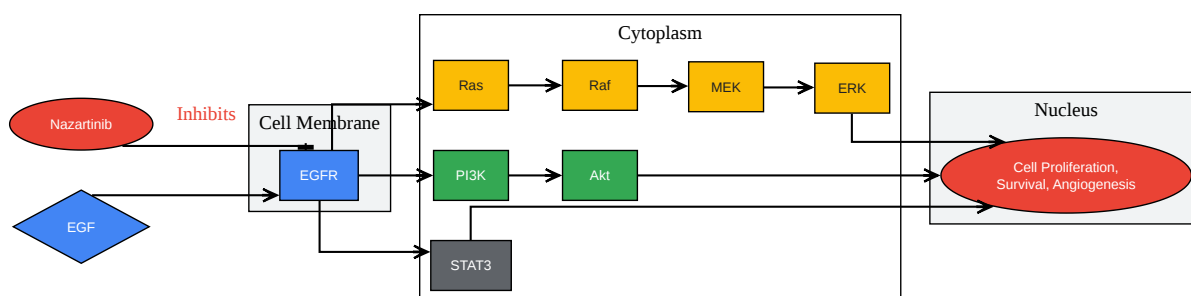
Table 2: Inhibitory Activity (IC50, nM) Against EGFR Exon 20 Insertions

EGFR TKI	Activity against Exon 20 Insertions
Nazartinib	Potent activity against some exon 20 insertions [8]
Osimertinib	Similar efficacy to Nazartinib against some exon 20 insertions [5] [9]
Pozotinib	Encouraging responses, particularly in near-loop insertions [10] [11]
Mobocertinib	Specifically designed to inhibit EGFR exon 20 insertion mutations [12] [13]

Note: The activity of TKIs against exon 20 insertions is highly dependent on the specific location and type of the insertion.[\[11\]](#)

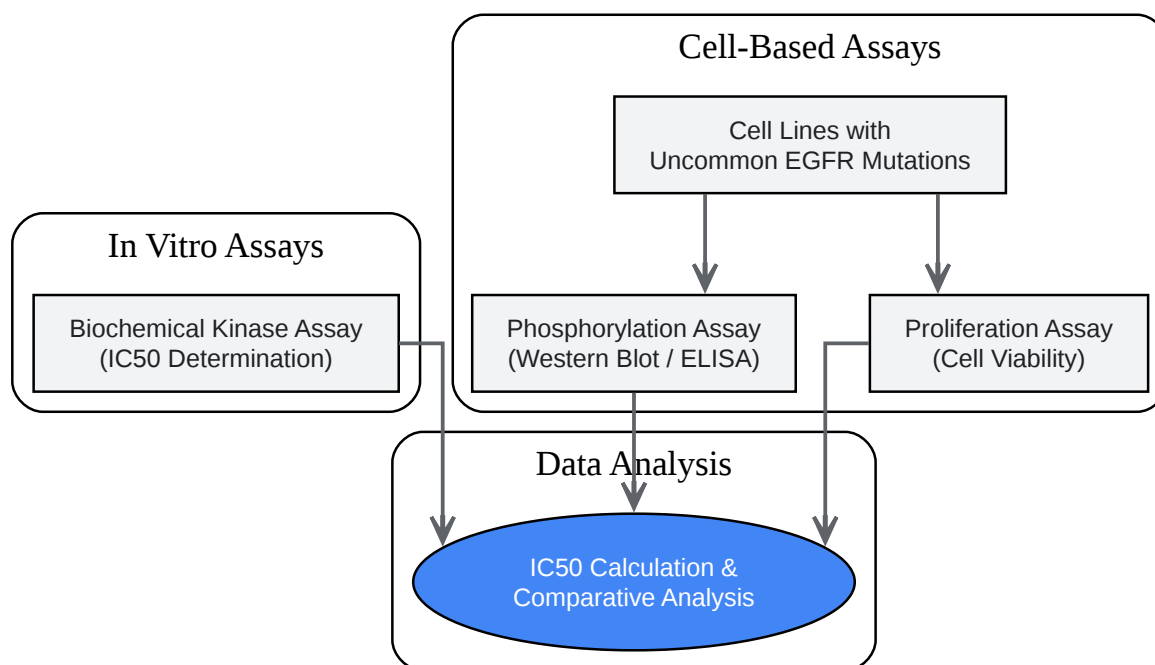
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by **Nazartinib** and a typical experimental workflow for evaluating the efficacy of EGFR inhibitors.



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Caption: EGFR signaling pathway and the inhibitory action of **Nazartinib**.



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- To cite this document: BenchChem. [A Comparative Guide to Nazartinib's Activity on Less Common EGFR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611988#validating-nazartinib-s-activity-on-less-common-egfr-mutations]

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